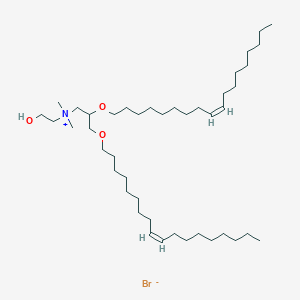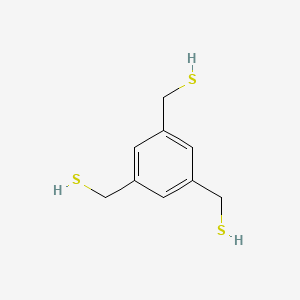
1,3,5-Tris(mercaptomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyltrimethanethiol can be synthesized through the reaction of 1,3,5-tris(bromomethyl)benzene with thiourea in acetone, followed by hydrolysis under reflux conditions in aqueous sodium hydroxide. The reaction proceeds as follows:
- 1,3,5-tris(bromomethyl)benzene reacts with thiourea to form benzene-1,3,5-triyltris(methylene)tricarbamimidothioate.
- The intermediate is then hydrolyzed under reflux conditions in aqueous sodium hydroxide to yield benzene-1,3,5-triyltrimethanethiol .
Industrial Production Methods: Industrial production methods for benzene-1,3,5-triyltrimethanethiol typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as column chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzene-1,3,5-triyltrimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic structures through reactions with suitable linkers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution.
Cyclization: Linkers like 1,3,5-tris(pyridin-2-yldisulfanyl)methylbenzene facilitate cyclization under physiological conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of substituted benzene derivatives.
Cyclization: Formation of cyclic peptides or other cyclic structures.
Aplicaciones Científicas De Investigación
Benzene-1,3,5-triyltrimethanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and cyclic peptides.
Biology: Employed in the study of protein interactions and as a linker in peptide synthesis.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of benzene-1,3,5-triyltrimethanethiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property makes it useful in the formation of cyclic peptides and other cyclic structures. The compound can also interact with various molecular targets through its thiol groups, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Benzene-1,3,5-triyltrimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
Benzene-1,3,5-triyltriacetonitrile: Contains nitrile groups instead of thiol groups.
Uniqueness: Benzene-1,3,5-triyltrimethanethiol is unique due to its three thiol groups, which provide distinct reactivity and versatility in forming disulfide bonds and cyclic structures. This makes it particularly valuable in applications requiring thiol-specific reactions and interactions .
Propiedades
Fórmula molecular |
C9H12S3 |
|---|---|
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
[3,5-bis(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12S3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 |
Clave InChI |
STWRQBYJSPXXQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CS)CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)

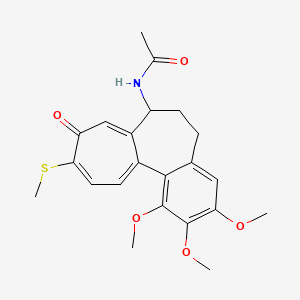

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)


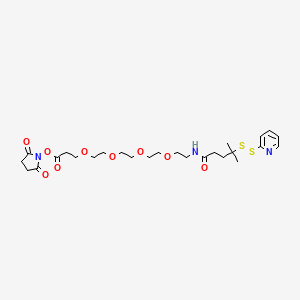
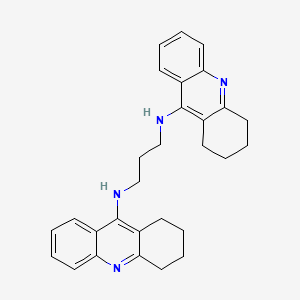
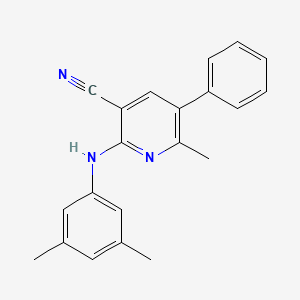
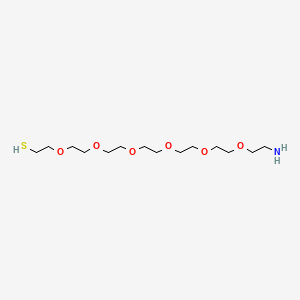
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
